Methyl 5-chloro-2-fluoro-4-methylbenzoate
Overview
Description
“Methyl 5-chloro-2-fluoro-4-methylbenzoate” is a chemical compound with the CAS Number: 1355070-62-0 . It has a molecular weight of 202.61 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClFO2/c1-5-3-8 (11)6 (4-7 (5)10)9 (12)13-2/h3-4H,1-2H3 . This code provides a specific description of the molecular structure of the compound.
Scientific Research Applications
1. Role in Synthesis of Herbicide Intermediates
Methyl 5-chloro-2-fluoro-4-methylbenzoate is utilized in the synthesis of herbicide intermediates. For instance, Zhou Yu (2002) detailed the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, through a series of reactions involving 4-chloro-2-fluoroanisole and dichloromethyl methyl ether. The process reported a total yield of 63.5%, indicating the compound's potential in agricultural chemical research (Zhou Yu, 2002).
2. In Crystal Structure Analysis
Li et al. (2005) examined structures like methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and others, analyzing their dihedral angles and interatomic distances. The research provides insights into molecular interactions and crystal packing, crucial for understanding the chemical's behavior and potential applications in material sciences or pharmaceuticals (Li et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDRSFZCLRWLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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